Ovarian Cancer: Olaparib has shown significant efficacy in treating ovarian cancer, particularly in patients with germline BRCA1/2 mutations (gBRCAm). [ [], [], [], [], [] ] Clinical trials have demonstrated its effectiveness as maintenance therapy in both platinum-sensitive relapsed and newly diagnosed advanced ovarian cancer. [ [], [], [], [] ]
Breast Cancer: Similar to ovarian cancer, Olaparib has proven effective in treating breast cancer patients with gBRCAm. [ [], [] ] Clinical trials like the OlympiAD trial have shown its superiority over standard chemotherapy in improving progression-free survival. [ [] ]
Pancreatic Cancer: Olaparib has shown promise in treating metastatic pancreatic ductal adenocarcinoma (PDAC), particularly in patients with gBRCAm. [ [], [] ] The POLO trial demonstrated its effectiveness as maintenance therapy in extending progression-free survival. [ [] ]
Prostate Cancer: Olaparib has demonstrated efficacy in treating metastatic castration-resistant prostate cancer (mCRPC) with DNA repair deficiencies, including gBRCAm and homologous recombination deficiency (HRD). [ [], [] ] The PROfound trial highlighted its ability to improve progression-free survival compared to standard therapies. [ [] ]
Research suggests that Olaparib can enhance the sensitivity of cancer cells to radiation therapy, a concept known as radiosensitization. [ [], [], [] ] This effect stems from Olaparib's ability to inhibit DNA repair mechanisms, making tumor cells more susceptible to radiation-induced damage.
Preclinical Studies: In vitro and in vivo studies have demonstrated the radiosensitizing potential of Olaparib in various cancer models, including prostate cancer. [ [], [] ] These studies highlight its ability to enhance the efficacy of radiation therapy.
Clinical Trials: Clinical trials are underway to explore the clinical utility of combining Olaparib with radiotherapy in cancers such as glioblastoma. [ [] ] These trials aim to determine the optimal dosing and assess the safety and efficacy of this combination approach.
Chemotherapy: Combining Olaparib with chemotherapy agents like cisplatin has shown promise in preclinical studies. [ [], [] ] This combination aims to exploit the complementary mechanisms of action, potentially improving treatment efficacy.
Targeted Therapies: Combining Olaparib with other targeted therapies like bevacizumab has shown efficacy in treating ovarian cancer. [ [] ] This approach targets multiple pathways involved in cancer progression, potentially enhancing treatment outcomes.
Identifying Predictive Biomarkers: While BRCA mutations are established biomarkers for Olaparib sensitivity, research aims to identify additional biomarkers that can better predict treatment response. This includes investigating other genes involved in the DDR and HRR pathways, such as RAD51C, as potential predictive markers. [ [], [] ]
Olaparib is classified as a poly (ADP-ribose) polymerase inhibitor. It specifically targets the enzymes PARP1 and PARP2, which are critical in the DNA repair process. The compound is used clinically to treat various cancers, including ovarian, breast, pancreatic, and prostate cancers. Its mechanism exploits synthetic lethality in cells deficient in homologous recombination repair pathways, particularly those with BRCA mutations .
The synthesis of Olaparib involves several methods that have been developed to improve yield and purity. One notable method includes the following steps:
Other synthetic routes have also been explored that utilize different starting materials and conditions but generally aim for similar outcomes regarding yield and purity .
Olaparib has a complex molecular structure characterized by the following features:
The structural configuration facilitates binding at the catalytic site of PARP enzymes, which is crucial for its inhibitory activity against DNA repair processes .
Olaparib participates in various chemical reactions during its synthesis and metabolism:
These reactions highlight the compound's reactivity profile and its transformation into metabolites during therapeutic use.
Olaparib exerts its anticancer effects primarily through the inhibition of PARP enzymes:
This mechanism underscores the therapeutic strategy of targeting specific vulnerabilities in cancer cells.
Olaparib exhibits several notable physical and chemical properties:
These properties affect its formulation and delivery as a therapeutic agent .
Olaparib has significant applications in oncology:
The ongoing studies aim to expand its application spectrum beyond current indications, potentially leading to new therapeutic strategies against resistant cancer types .
Olaparib (AZD2281) is a potent, ATP-competitive inhibitor of poly(ADP-ribose) polymerase 1 and 2 (PARP1/2), enzymes critical for the detection and repair of DNA single-strand breaks (SSBs). PARP1 acts as a primary DNA damage sensor, binding rapidly to SSBs and initiating base excision repair (BER) through poly(ADP-ribosyl)ation (PARylation) of itself and associated repair proteins (e.g., XRCC1). This post-translational modification facilitates chromatin relaxation and recruitment of downstream repair effectors [1] [2]. Crucially, olaparib exerts a dual mechanism:
The potency of PARP inhibitors (PARPis) in inducing cell death correlates strongly with their PARP-trapping capacity rather than their catalytic inhibition strength. Olaparib exhibits significant trapping activity, surpassed only by talazoparib, while veliparib primarily acts as a catalytic inhibitor [2].
Table 1: Comparative PARP Trapping Efficiencies of Clinical PARP Inhibitors
PARP Inhibitor | Catalytic Inhibition (IC₅₀ nM) | Relative PARP-DNA Trapping Potency |
---|---|---|
Talazoparib | 0.57 | 100 (Highest) |
Olaparib | 1.2 | 60 |
Niraparib | 1.8 | 40 |
Rucaparib | 0.8 | 30 |
Veliparib | 2.2 | 1 (Lowest) |
The synthetic lethality of olaparib hinges on pre-existing deficiencies in the homologous recombination repair (HRR) pathway, particularly in the repair of DSBs. HRR, mediated by BRCA1, BRCA2, RAD51, and associated proteins, is a high-fidelity repair mechanism essential for error-free DSB resolution, especially during DNA replication [1] [2].
BRCA1/2 mutations represent the most characterized cause of HRD. BRCA1 is involved in DSB recognition, resection, and RAD51 loading, while BRCA2 directly facilitates RAD51 nucleoprotein filament formation on single-stranded DNA. Loss of either protein cripples HRR efficiency [2] [7]. Consequently, BRCA1/2-mutated tumor cells exhibit profound sensitivity (up to 1000-fold greater than wild-type cells) to olaparib [2] [7].
While BRCA1/2 germline mutations were the initial predictive biomarkers for olaparib response, the concept of "BRCAness" describes tumors sharing the HRD phenotype without harboring BRCA1/2 mutations. Olaparib's synthetic lethality extends to these BRCA-independent contexts through several mechanisms:
Table 2: Key Synthetic Lethality Partners of Olaparib Beyond BRCA1/2 Mutations
Mechanism of HRD/BRCAness | Key Genes/Proteins/Targets | Evidence Level | Cancer Types |
---|---|---|---|
HRR Gene Mutations | PALB2, ATM, ATR, RAD51, RAD54 | Preclinical (in vitro/models) | Pancreatic, Prostate, Lymphoma |
HRR Complex Defects | MRN Complex (MRE11, RAD50, NBS1) | Preclinical & Clinical Correlates | MSI-H Colorectal, Endometrial |
Epigenetic Silencing | BRCA1 Promoter Methylation | Preclinical & Clinical Correlates | Sporadic TNBC, Ovarian |
Transcriptional/Post-translational | EMSY Amplification, PTEN Loss, miR-182 Overexpression | Preclinical | Breast, Prostate, Endometrial |
Pharmacological Induction | RAD51-BRCA2 inhibitors (S-35d), OGG1 inhibitors (TH5487), ATR/CHK1 inhibitors | Preclinical | Pancreatic, Breast, Ovarian, Broad Spectrum |
Oxidative Damage Synergy | Thioredoxin Reductase inhibitors (Alantolactone) | Preclinical (in vitro & in vivo) | Prostate, Colorectal, Lung |
Data compiled from [4] [7] [8].
The elucidation of both BRCA-dependent and BRCA-independent pathways expands the potential applicability of olaparib beyond germline BRCA-mutant cancers. Targeting vulnerabilities like replication stress, oxidative damage response, or key PPIs within HRR offers strategies to induce "contextual synthetic lethality" or overcome acquired resistance to PARP inhibition.
Compounds Mentioned in Article: Alantolactone (ATL), AZD2281 (Olaparib), Ceralasertib (ATRi), MK-8776 (CHK1i), Niraparib, Olaparib, Rucaparib, RS-35d / S-35d / R-35d, Talazoparib, TH5478 / TH5487, Veliparib.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7